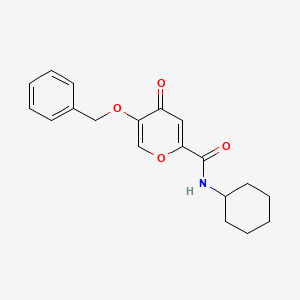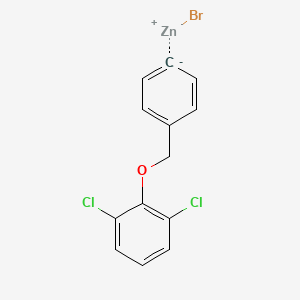
4-(2,6-Dichlorophenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc compound, making it easier to handle and use in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dichlorophenoxymethyl)phenylzinc bromide typically involves the reaction of 4-(2,6-dichlorophenoxymethyl)phenyl bromide with zinc dust in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-(2,6-dichlorophenoxymethyl)phenyl bromide+Zn→4-(2,6-dichlorophenoxymethyl)phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity zinc and optimized reaction conditions, such as temperature and solvent concentration, are crucial for large-scale production.
化学反応の分析
Types of Reactions
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with various electrophiles, such as aryl halides, in the presence of a palladium catalyst. Common conditions include the use of tetrahydrofuran as a solvent and a base like triethylamine.
Addition Reactions: The compound can react with carbonyl compounds to form alcohols. Typical reagents include aldehydes or ketones, and the reaction is usually carried out at low temperatures to control the reaction rate.
Major Products
Negishi Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Addition Reactions: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.
科学的研究の応用
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
作用機序
The mechanism of action of 4-(2,6-dichlorophenoxymethyl)phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the electrophile, forming a palladium complex.
Transmetalation: The organozinc reagent transfers its phenyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
The molecular targets and pathways involved include the palladium catalyst and the electrophilic partner, which together facilitate the formation of the carbon-carbon bond.
類似化合物との比較
Similar Compounds
- 4-(2,6-dichlorophenyl)phenylzinc bromide
- 4-(2,6-dichlorophenoxymethyl)phenylmagnesium bromide
- 4-(2,6-dichlorophenoxymethyl)phenylboronic acid
Uniqueness
4-(2,6-dichlorophenoxymethyl)phenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to its magnesium and boron counterparts, the zinc reagent offers better functional group tolerance and milder reaction conditions. This makes it particularly valuable in the synthesis of complex organic molecules where sensitive functional groups are present.
特性
分子式 |
C13H9BrCl2OZn |
|---|---|
分子量 |
397.4 g/mol |
IUPAC名 |
bromozinc(1+);1,3-dichloro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9Cl2O.BrH.Zn/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10;;/h2-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
IVMZLXQZPXNAJO-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OCC2=CC=[C-]C=C2)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)

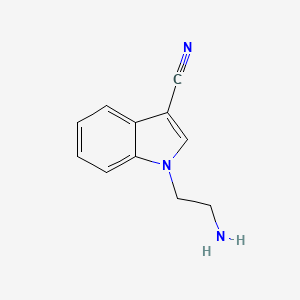
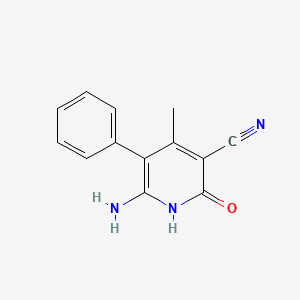
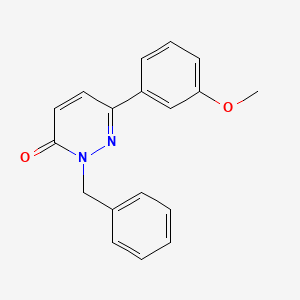
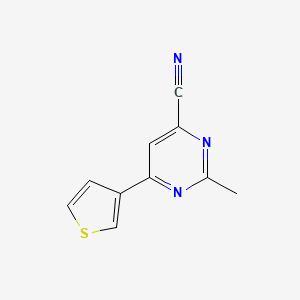
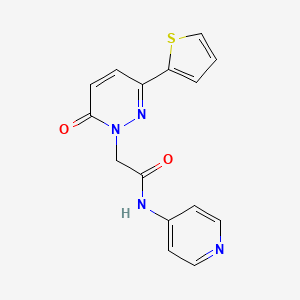
![9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
![1-methyl-4-(pyrrolidin-3-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14869649.png)
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
